An In-depth Technical Guide to (6-bromo-1H-indol-2-yl)methanol
An In-depth Technical Guide to (6-bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (6-bromo-1H-indol-2-yl)methanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Chemical and Physical Properties
(6-bromo-1H-indol-2-yl)methanol is a halogenated indole derivative. The presence of the bromine atom and the hydroxymethyl group at specific positions on the indole scaffold makes it a versatile intermediate for the synthesis of more complex molecules. Its chemical structure is depicted below:
Figure 1: 2D structure of (6-bromo-1H-indol-2-yl)methanol.
A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| CAS Number | 923197-75-5 |
| Appearance | White solid |
| Melting Point | 111-113 °C |
| Boiling Point | 415.5 ± 30.0 °C at 760 mmHg |
| Density | 1.7 ± 0.1 g/cm³ |
| Flash Point | 205.1 ± 24.6 °C |
| logP | 2.42 |
Synthesis and Purification
The synthesis of (6-bromo-1H-indol-2-yl)methanol is typically achieved through the reduction of a corresponding 6-bromoindole-2-carboxylic acid or its ester derivative. A common and effective method involves the use of a reducing agent such as lithium aluminium hydride (LiAlH₄).
Experimental Protocol: Reduction of 6-Bromoindole-2-carboxylate
This protocol describes a general procedure for the reduction of an indole-2-carboxylate to the corresponding 2-hydroxymethylindole.[1]
Materials:
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Ethyl 6-bromoindole-2-carboxylate
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Lithium aluminium hydride (LiAlH₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous solution of sodium sulfate (Na₂SO₄)
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminium hydride (a molar excess, typically 2-4 equivalents) in anhydrous diethyl ether or THF is prepared.
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Addition of a-Ester: A solution of ethyl 6-bromoindole-2-carboxylate in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate at 0 °C.
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Work-up: The resulting mixture is filtered, and the solid residue is washed thoroughly with the solvent. The combined organic filtrates are dried over anhydrous magnesium sulfate.
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Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude (6-bromo-1H-indol-2-yl)methanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Figure 2: General workflow for the synthesis of (6-bromo-1H-indol-2-yl)methanol.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene protons of the hydroxymethyl group, and the N-H proton. The bromine atom at the 6-position will influence the chemical shifts and coupling constants of the aromatic protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the bromine will be significantly influenced, as will the carbons of the indole core and the hydroxymethyl group.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Reactivity and Potential Applications
The (6-bromo-1H-indol-2-yl)methanol molecule possesses several reactive sites that can be exploited for further chemical modifications.
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Indole N-H: The nitrogen atom of the indole ring can undergo various reactions, including alkylation, acylation, and protection.
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Hydroxymethyl Group: The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups such as halides or ethers.
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Aromatic Ring: The bromine atom on the benzene ring is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 6-position.
The bromoindole scaffold is present in numerous marine natural products and has been associated with a variety of biological activities.[1] Consequently, (6-bromo-1H-indol-2-yl)methanol serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory agents.
Figure 3: Potential reaction pathways for (6-bromo-1H-indol-2-yl)methanol.
Safety and Handling
As with all chemical reagents, (6-bromo-1H-indol-2-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of (6-bromo-1H-indol-2-yl)methanol. Further in-depth studies are warranted to fully elucidate its chemical reactivity and explore its potential in the development of novel therapeutic agents.
